2,4,6-Tribromophenyl acrylate
Overview
Description
Synthesis Analysis
The synthesis of polymers and copolymers incorporating acrylate functionalities is a topic of significant interest in the field of polymer chemistry. In one study, well-defined 3-arm and 6-arm poly(methyl acrylate)s (PMAs) were synthesized using atom transfer radical polymerization (ATRP) with multi-brominated initiators. The PMAs were then hydrolyzed to yield poly(acrylic acid)s (PAAs), with the solubility and thermal decomposition properties of the resulting PAAs being thoroughly investigated . Another research effort focused on the synthesis of a mesogenic acrylate monomer, which was subsequently copolymerized to yield a nitroxide-containing liquid-crystalline side-chain polymer . Additionally, the synthesis of acrylic 2,4,6-trinitrophenethyl ester was achieved through a reaction involving acrylic acid and a trinitrophenyl ethanol derivative, with the product's thermal stability being characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of acrylate derivatives can be complex and is often studied using advanced techniques such as X-ray diffraction and density functional theory (DFT) calculations. For instance, the Z/E isomerism of a 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile compound was examined, revealing differences in crystal packing density and stability between the Z and E isomers. The study provided insights into the intermolecular interactions that influence the molecular arrangement in the solid state . Similarly, the crystal structure of a novel azo-ester dye containing an acryloyloxy group was determined, showing that the compound crystallizes in the monoclinic system and possesses specific thermal properties .
Chemical Reactions Analysis
The reactivity of acrylate compounds can be tailored for various applications, including the formation of polymers with desired properties. The terpolymerization of 2,4,6-tribromophenyl methacrylate with styrene and acrylonitrile was investigated, demonstrating that the experimental data aligned well with theoretical predictions based on the Alfrey-Goldfinger equation. The study explored the relationship between monomer feed and terpolymer composition, as well as the impact of the brominated monomer on the thermal stability and flammability of the resulting terpolymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate derivatives are crucial for their practical applications. The solubility, thermal decomposition, and stability of these compounds are often key considerations. For example, the solubility of PAAs synthesized from PMAs was found to correspond well with that of PAA, and their thermal decomposition curves were thoroughly characterized . The thermal behavior of the azo-ester dye was determined using differential thermal analysis (DTA) and thermogravimetry (TG), providing valuable information about its stability and decomposition patterns . The influence of brominated monomers on the properties of terpolymers was also assessed, highlighting the role of such monomers in enhancing thermal stability and reducing flammability .
Scientific Research Applications
Terpolymerization
2,4,6-Tribromophenyl acrylate has been used in the terpolymerization process. A study by Janović, Sarić, and Vogl (1983) highlighted its incorporation with acrylonitrile and styrene, demonstrating a decrease in thermal stability but an improvement in flame retardancy of the terpolymers (Janović, Sarić, & Vogl, 1983).
Copolymerization with Glycidyl Methacrylate
In another application, Narasimhaswamy, Sumathi, and Reddy (1992) synthesized copolymers of 2,4,6-tribromophenyl acrylate and glycidyl methacrylate. Their research focused on determining the reactivity ratios and thermal stability of the resulting polymers (Narasimhaswamy, Sumathi, & Reddy, 1992).
Enhancement of Thermal and Flame Retardant Properties
Janović, Sarić, and Voglt (1983) investigated the thermal properties and flammability characteristics of copolymers involving 2,4,6-tribromophenyl acrylate. They concluded that the use of this compound in copolymers results in enhanced thermal stability and flame retardancy (Janović, Sarić, & Voglt, 1983).
Radical Polymerization Behavior
A study by 田島哲夫, 大北雅一, and 大津隆行 (1974) explored the radical polymerization and copolymerization of 2,4,6-tribromophenyl acrylate. The study provides valuable insights into the polymerization parameters and the behavior of this compound in different solvent environments (田島哲夫, 大北雅一, & 大津隆行, 1974).
Isomerism in Derivatives
Research by Tammisetti et al. (2018) focused on the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, exploring their crystal structures and secondary intermolecular interactions. This study contributes to understanding the chemical behavior of 2,4,6-tribromophenyl acrylate derivatives (Tammisetti et al., 2018).
Synthesis and Characterization of Copolymers
Narasimhaswamy and Reddy (1991) synthesized suspension copolymers of 2,4,6-tribromophenyl acrylate for potential applications in polymer-supported chemistry. Their work includes characterization of the copolymers using various techniques (Narasimhaswamy & Reddy, 1991).
Thermal Decomposition Performance
Safety And Hazards
2,4,6-Tribromophenyl acrylate is harmful if swallowed . It is recommended to wash hands, forearms, and face thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell . Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2,4,6-tribromophenyl) prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br3O2/c1-2-8(13)14-9-6(11)3-5(10)4-7(9)12/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVUQQHXLTOTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=C(C=C(C=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063158 | |
Record name | 2,4,6-Tribromophenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenyl acrylate | |
CAS RN |
3741-77-3 | |
Record name | 2,4,6-Tribromophenyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3741-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2,4,6-tribromophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2,4,6-tribromophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Tribromophenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-tribromophenyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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